![molecular formula C19H22N4O2 B2415412 N-{1-[(3,5-dimethylisoxazol-4-yl)methyl]pyrrolidin-3-yl}-1H-indole-3-carboxamide CAS No. 1775303-54-2](/img/structure/B2415412.png)
N-{1-[(3,5-dimethylisoxazol-4-yl)methyl]pyrrolidin-3-yl}-1H-indole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-{1-[(3,5-dimethylisoxazol-4-yl)methyl]pyrrolidin-3-yl}-1H-indole-3-carboxamide” is a complex organic compound that contains several functional groups and rings, including an indole ring, a pyrrolidine ring, and an isoxazole ring . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular formula of this compound is C19H22N4O2. It contains an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. Attached to this indole ring is a carboxamide group. The compound also contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and an isoxazole ring, which is a five-membered ring containing two nonadjacent heteroatoms (one oxygen atom and one nitrogen atom) .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups and rings within its structure. For example, the indole ring is known to undergo electrophilic substitution reactions .Aplicaciones Científicas De Investigación
PET Tracer for Imaging Cancer Tyrosine Kinase
N-[2-(Diethylamino)ethyl]-5-[(Z)-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide, structurally related to N-{1-[(3,5-dimethylisoxazol-4-yl)methyl]pyrrolidin-3-yl}-1H-indole-3-carboxamide, has been synthesized as a potential positron emission tomography (PET) tracer for imaging cancer tyrosine kinase. This compound was prepared by nucleophilic substitution of its nitro-precursor with radiochemical yields of 15-25% and purified using a combination of solid-phase extraction and high-performance liquid chromatography (Wang et al., 2005).
Metabolism by Human Liver Microsomes
The metabolism of several compounds structurally related to this compound was studied in human liver microsomes. This research focused on the oxidation of these compounds by cytochrome p450 enzymes, revealing insights into their metabolic pathways and potential metabolites (Takayama et al., 2014).
Identification and Characterization of Synthetic Cannabinoids
A study identified and characterized four cannabimimetic derivatives in illegal psychoactive substances, including compounds structurally similar to this compound. These compounds were analyzed using techniques like liquid chromatography-high-resolution mass spectrometry and gas chromatography-mass spectrometry. This research provides valuable information for the forensic analysis of synthetic cannabinoids (Qian et al., 2015).
Pharmacological Evaluation as 5-HT6 Receptor Ligands
A series of N(1)-arylsulfonyl-3-(pyrrolidin-3-yl)-1H-indole derivatives, closely related to the compound , were synthesized and tested for their binding affinity to the 5-HT(6) receptor. Several compounds displayed potent binding affinity in in vitro assays, offering insights into structure-activity relationships and potential therapeutic applications in cognition and memory enhancement (Nirogi et al., 2011).
Antimicrobial Applications
Research into the antimicrobial potential of compounds structurally related to this compound has been conducted. These studies focus on the synthesis and evaluation of novel derivatives with potential antimicrobial properties, highlighting their potential use in combating various bacterial and fungal infections (Bioevaluation, 2020).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidin-3-yl]-1H-indole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-12-17(13(2)25-22-12)11-23-8-7-14(10-23)21-19(24)16-9-20-18-6-4-3-5-15(16)18/h3-6,9,14,20H,7-8,10-11H2,1-2H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBJAGVWUWJELRF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCC(C2)NC(=O)C3=CNC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
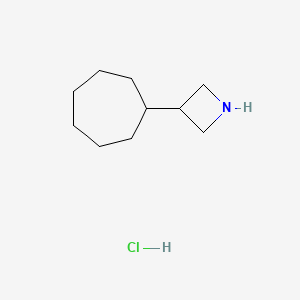
![ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-7-(2-oxo-2-phenylethoxy)-4H-chromene-2-carboxylate](/img/structure/B2415334.png)
![5,6-dimethyl-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2415335.png)
![ethyl 1-hydroxy-1-(trifluoromethyl)-1,5,6,10b-tetrahydro-2H-isoxazolo[3,2-a]isoquinoline-2-carboxylate](/img/structure/B2415336.png)
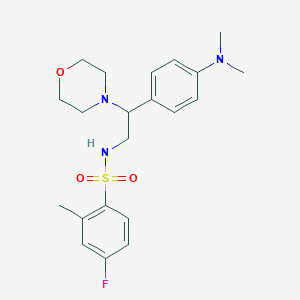
![(E)-3-[3,4-dimethoxy-5-(oxolan-2-ylmethylsulfamoyl)phenyl]prop-2-enoic acid](/img/structure/B2415338.png)
![2-[[5-[(4-fluorophenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2415339.png)
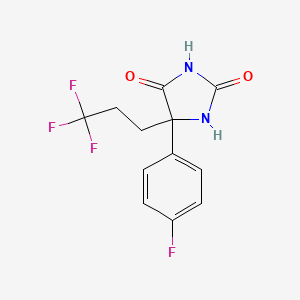
![3-[4-Chloro-5-(difluoromethyl)-3-methylpyrazol-1-yl]butanoic acid](/img/structure/B2415341.png)
![[(Furan-2-yl)methyl][(3-methoxyphenyl)methyl]amine hydrochloride](/img/structure/B2415342.png)
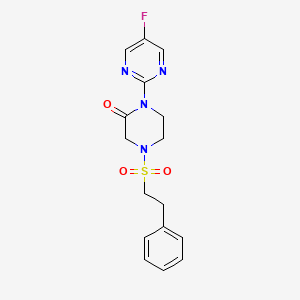
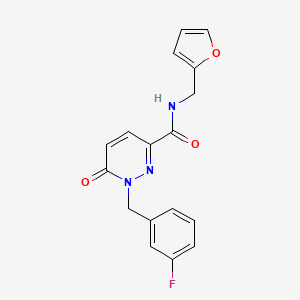
![N1-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide](/img/structure/B2415348.png)

